Cas no 1806268-48-3 (Ethyl 2-cyano-4-formyl-5-methylphenylacetate)

Ethyl 2-cyano-4-formyl-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-formyl-5-methylphenylacetate
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- インチ: 1S/C13H13NO3/c1-3-17-13(16)6-10-4-9(2)12(8-15)5-11(10)7-14/h4-5,8H,3,6H2,1-2H3
- InChIKey: HWHOGMABXIIHGQ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CC(C=O)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 331
- XLogP3: 1.6
- トポロジー分子極性表面積: 67.2
Ethyl 2-cyano-4-formyl-5-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010948-500mg |
Ethyl 2-cyano-4-formyl-5-methylphenylacetate |
1806268-48-3 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010010948-1g |
Ethyl 2-cyano-4-formyl-5-methylphenylacetate |
1806268-48-3 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010010948-250mg |
Ethyl 2-cyano-4-formyl-5-methylphenylacetate |
1806268-48-3 | 97% | 250mg |
489.60 USD | 2021-07-06 |
Ethyl 2-cyano-4-formyl-5-methylphenylacetate 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Ethyl 2-cyano-4-formyl-5-methylphenylacetateに関する追加情報
Research Brief on Ethyl 2-cyano-4-formyl-5-methylphenylacetate (CAS: 1806268-48-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-cyano-4-formyl-5-methylphenylacetate (CAS: 1806268-48-3) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its cyano and formyl functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 2-cyano-4-formyl-5-methylphenylacetate as a precursor in the synthesis of small-molecule inhibitors for kinase enzymes. The research demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer cell proliferation. The study employed a combination of computational modeling and in vitro assays to validate the compound's efficacy, paving the way for further preclinical investigations.
In addition to its role in kinase inhibition, Ethyl 2-cyano-4-formyl-5-methylphenylacetate has been investigated for its utility in the development of antimicrobial agents. A recent preprint on bioRxiv detailed its incorporation into a series of novel benzimidazole derivatives, which showed promising activity against drug-resistant bacterial strains. The researchers utilized a multi-step synthetic route, with the compound serving as a critical building block, to achieve high yields and purity of the target molecules.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2022 paper in ACS Chemical Neuroscience reported the use of Ethyl 2-cyano-4-formyl-5-methylphenylacetate in the synthesis of neuroprotective agents. The study found that certain derivatives of the compound could mitigate oxidative stress in neuronal cells, suggesting a possible therapeutic avenue for conditions like Alzheimer's disease. The findings were supported by both in vitro and in vivo experiments, underscoring the compound's pharmacological relevance.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Ethyl 2-cyano-4-formyl-5-methylphenylacetate-derived compounds. Recent reviews have pointed to the need for further structural modifications to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are ongoing to address these limitations and accelerate the translation of these findings into clinical applications.
In summary, Ethyl 2-cyano-4-formyl-5-methylphenylacetate (CAS: 1806268-48-3) represents a valuable scaffold in modern drug discovery. Its applications span multiple therapeutic areas, from oncology to infectious diseases and neurology. Continued research into its derivatives and mechanisms of action is expected to yield new insights and potential breakthroughs in the coming years.
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